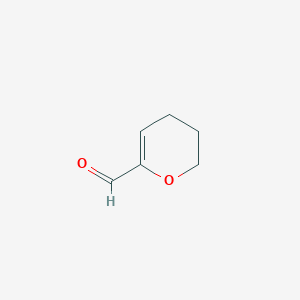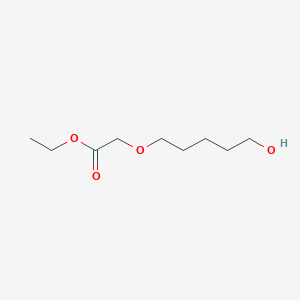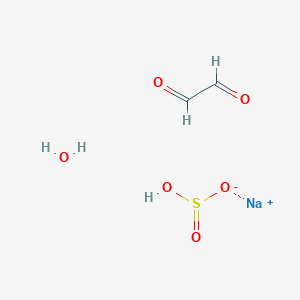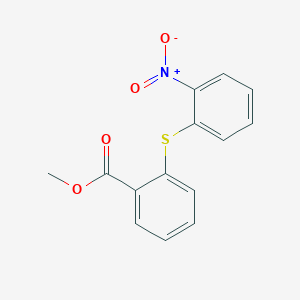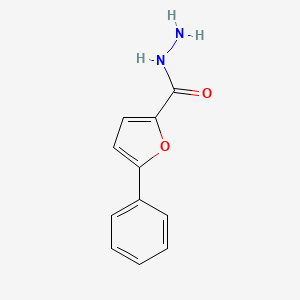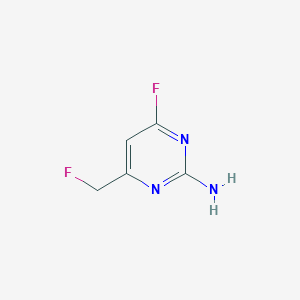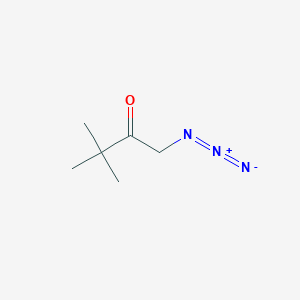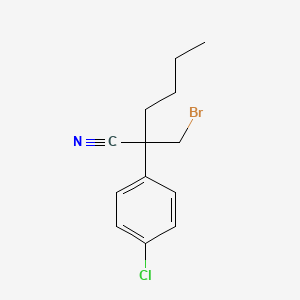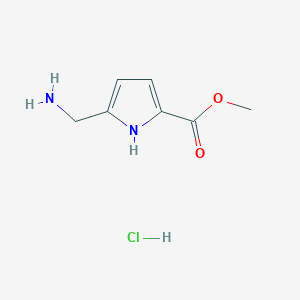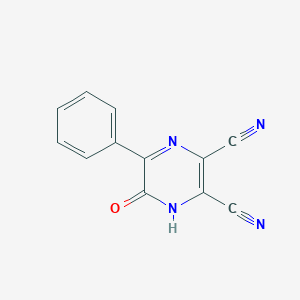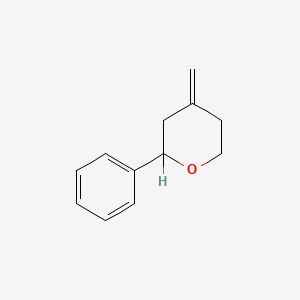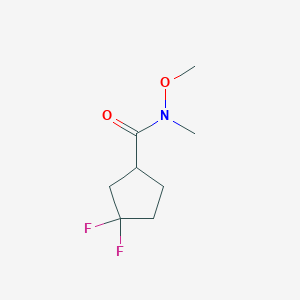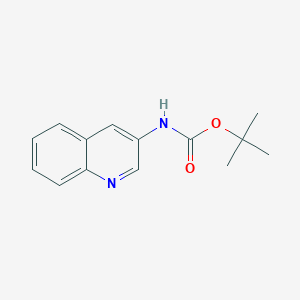
quinolin-3-ylcarbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-3-ylcarbamic acid tert-butyl ester is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system attached to a carbamic acid ester group with a tert-butyl substituent. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinolin-3-ylcarbamic acid tert-butyl ester typically involves the reaction of quinoline-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then esterified to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yields. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Quinolin-3-ylcarbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinolin-3-ylmethanol.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Quinolin-3-ylcarbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating various diseases, including malaria and cancer.
Industry: The compound is used in the development of novel materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of quinolin-3-ylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, quinoline derivatives are known to inhibit cholesteryl ester transfer protein, which plays a role in lipid metabolism . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Quinoline-3-carboxylic acid: A precursor in the synthesis of quinolin-3-ylcarbamic acid tert-butyl ester.
Quinolin-3-ylmethanol: A reduction product of this compound.
Quinoline-3-carboxamide: Another derivative with potential biological activities.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological properties. The tert-butyl ester group provides steric hindrance, which can influence the compound’s interaction with biological targets and its stability under various conditions .
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
tert-butyl N-quinolin-3-ylcarbamate |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-11-8-10-6-4-5-7-12(10)15-9-11/h4-9H,1-3H3,(H,16,17) |
InChI Key |
FIRPDHLWHJGBJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


